molecular formula C22H25N3O5S B1240264 ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid CAS No. 62152-17-4

ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid

Cat. No.: B1240264
CAS No.: 62152-17-4
M. Wt: 443.5 g/mol
InChI Key: DRHQGRIRKDPLJK-UHFFFAOYSA-N
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Description

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid, also known by its IUPAC name carbamic acid, [10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, is a phenothiazine derivative with significant pharmacological relevance. Its molecular formula is C₂₂H₂₅N₃O₄S, and it is commonly administered as a hydrochloride salt (C₂₂H₂₅N₃O₄S•HCl) . The compound is recognized under the synonym moricizine (CAS 31883-05-3) and has been utilized as an antiarrhythmic agent, primarily targeting cardiac rhythm disorders .

The structural framework comprises a phenothiazine core substituted at the 2-position with an ethyl carbamate group and at the 10-position with a 3-morpholin-4-ylpropanoyl moiety.

Properties

IUPAC Name

ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-2-24(22(27)28)16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)29)21(26)9-10-23-11-13-30-14-12-23/h3-8,15H,2,9-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHQGRIRKDPLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977742
Record name Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62152-17-4
Record name Moricizine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the morpholine ring and the carbamic acid ester group. Key steps include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources.

    Attachment of the Morpholine Ring: This step involves the reaction of the phenothiazine derivative with a morpholine derivative under suitable conditions, such as in the presence of a base.

    Introduction of the Carbamic Acid Ester Group: This is typically done by reacting the intermediate with ethyl chloroformate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antiarrhythmic Properties

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid is structurally related to moricizine, a known antiarrhythmic agent. Moricizine was previously utilized for the treatment of serious ventricular arrhythmias but was withdrawn from the market due to commercial reasons. However, its mechanism of action as a sodium channel blocker suggests that derivatives like this compound may still hold therapeutic potential in managing cardiac arrhythmias .

2. Antioxidant and Anti-inflammatory Effects

Recent studies have indicated that compounds within the phenothiazine class possess antioxidant properties, which can mitigate oxidative stress in various biological systems. The potential of this compound to scavenge reactive oxygen species (ROS) and reduce inflammation could be beneficial in treating neurodegenerative diseases and other inflammatory conditions .

Data Table: Summary of Pharmacological Properties

PropertyDescription
Chemical Structure C22H25N3O5S
Mechanism of Action Sodium channel blockade; antioxidant activity
Potential Applications Antiarrhythmic, neuroprotective, anti-inflammatory
Related Compounds Moricizine, other phenothiazine derivatives

Case Studies

Case Study 1: Cardiac Arrhythmias

A clinical study conducted on moricizine demonstrated its effectiveness in suppressing ventricular premature contractions. Given the structural similarities with this compound, further investigations into its efficacy as an antiarrhythmic agent are warranted. The study highlighted the need for new compounds that can provide similar benefits without the associated risks observed in moricizine .

Case Study 2: Neuroprotective Effects

Research into the antioxidant properties of phenothiazines has shown promise for compounds like this compound in neurodegenerative models. In vitro studies indicated that phenothiazine derivatives could reduce oxidative damage in neuronal cells, suggesting their potential role in therapies for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core is known to interact with various biological targets, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the carbamic acid ester group may facilitate its transport across biological membranes.

Comparison with Similar Compounds

Phenothiazine derivatives exhibit diverse biological activities depending on substituent patterns. Below, ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid is compared to structurally related compounds, emphasizing pharmacological, physicochemical, and functional differences.

Structural Analogs with Modified Substituents

Compound 1: Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
  • Molecular Formula : C₂₀H₁₈ClN₂O₃S
  • Key Differences: Substituent: Replaces the morpholinopropanoyl group with a 3-chloropropanoyl moiety. Physicochemical Impact: The chloro group reduces polarity compared to morpholine, likely decreasing aqueous solubility. Chlorine’s electron-withdrawing nature may alter electron distribution in the phenothiazine core, affecting receptor binding .
Compound 2: (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Molecular Formula : C₁₉H₂₂N₃O₅S
  • Key Differences: Core Structure: Replaces phenothiazine with a thiazolidine-piperazine hybrid. Functional Groups: Contains a carboxylic acid and dioxopiperazine, enhancing hydrophilicity but reducing membrane permeability compared to moricizine’s carbamate . Activity: Likely divergent pharmacological targets due to structural dissimilarity, though both compounds share heterocyclic motifs .

Pharmacologically Relevant Phenothiazine Derivatives

Property Moricizine Chloropropanoyl Analog Thiazolidine-Piperazine Hybrid
Core Structure Phenothiazine Phenothiazine Thiazolidine-Piperazine
Substituents Morpholinopropanoyl, carbamate Chloropropanoyl, carbamate Dioxopiperazine, carboxylic acid
Molecular Weight 427.5 (free base) 410.89 404.46
Solubility Moderate (HCl salt enhances solubility) Low (chloro group reduces polarity) High (carboxylic acid increases polarity)
Pharmacological Use Antiarrhythmic Undocumented therapeutic activity Not reported in antiarrhythmic contexts
Key References

Functional Group Analysis

  • Morpholine vs. Chlorine: The morpholinopropanoyl group in moricizine provides hydrogen-bonding capacity and moderate hydrophilicity, favoring interactions with cardiac ion channels .
  • Carbamate vs. Carboxylic Acid :

    • Moricizine’s ethyl carbamate enhances metabolic stability compared to carboxylic acid-containing analogs, which may undergo faster renal clearance .

Biological Activity

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid, also known as moricizine sulfoxide, is a compound that has garnered attention for its potential biological activity. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C22H25N3O5S
  • Molecular Weight : 443.516 g/mol
  • CAS Number : 62152-17-4
  • Density : 1.47 g/cm³
  • Boiling Point : 767.3 ºC at 760 mmHg
  • LogP : 3.9266 (indicating moderate lipophilicity)

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular pathways:

  • Antineoplastic Activity : The compound has shown potential as an antineoplastic agent, particularly in the treatment of certain cancers. Clinical trials have reported its use in patients with leukemia and other somatic cancers, where it was administered at doses ranging from 1 to 6 g/day for extended periods .
  • Cardiotoxicity : Studies have indicated that high doses can lead to cardiomyopathy and other cardiac-related issues in animal models . This highlights a dual nature where therapeutic benefits must be balanced against potential toxic effects.
  • Immunosuppressive Effects : Significant leukopenia (a decrease in white blood cells) was observed in both male and female rats at doses as low as 330 ppm, indicating potential immunosuppressive properties .

Clinical Trials

In a clinical setting, this compound was evaluated for its efficacy against various cancers. Common side effects included:

  • Nausea
  • Vomiting
  • Diarrhea
  • Leukopenia

These findings suggest that while the compound may have therapeutic potential, careful monitoring of side effects is crucial during treatment .

Animal Studies

A series of studies conducted on rodents provided insights into the compound's toxicological profile:

Dose (ppm)Observed Effects
1100Nephropathy, leukopenia
3300Severe cardiomyopathy, lung inflammation
10000High mortality rate in treated groups

These results indicate that doses exceeding 1100 ppm lead to significant adverse effects, emphasizing the need for dose optimization in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular WeightBiological Activity
Moricizine443.516 g/molAntineoplastic, cardiotoxic
Ethyl Carbamate88.11 g/molAnesthetic, carcinogenic

This comparison highlights that while this compound shares some properties with ethyl carbamate (e.g., potential toxicity), it also possesses unique antineoplastic properties that merit further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
Reactant of Route 2
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ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid

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